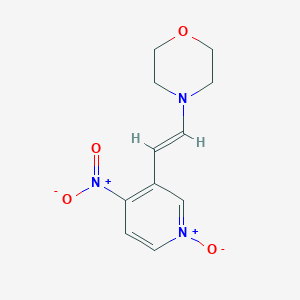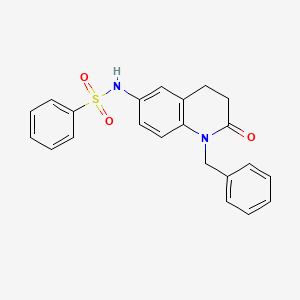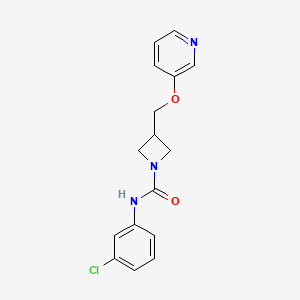![molecular formula C26H29N5O B2768984 N-[6-(butylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-chlorobenzamide CAS No. 1251582-83-8](/img/structure/B2768984.png)
N-[6-(butylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole ring, followed by the introduction of the butylsulfonyl and chlorobenzamide groups . The exact methods would depend on the specific reactions used and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring system is aromatic, meaning it has a stable, ring-like structure with alternating single and double bonds . The butylsulfonyl and chlorobenzamide groups are likely to add significant complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is relatively stable due to its aromaticity, but the butylsulfonyl and chlorobenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
- This compound serves as a chiral building block for drug synthesis. Chirality (the property of having non-superimposable mirror images) is crucial in drug development because enantiomers (mirror-image forms) can exhibit different biological effects. The production of enantiomerically pure compounds is essential for drug efficacy and safety .
- Specifically, the compound has been used to prepare chiral alcohols [(S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol, and (S)-1-(2,4,6-trimethylphenyl)ethanol] using two green approaches: (1) employing the yeast Saccharomyces cerevisiae as a biocatalyst and (2) utilizing natural deep eutectic solvents (NADES) as alternative solvents .
- The highest enantioselectivity was achieved for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in a NADES composed of choline chloride and glycerol with 30% water (ChGly30). This reaction was further optimized for preparative-scale applications .
Drug Synthesis and Chiral Building Blocks
Green Asymmetric Reduction of Acetophenone Derivatives
Industrial Scale Implementation
Orientations Futures
Propriétés
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c1-17(2)21-9-6-20(7-10-21)16-27-26(32)14-13-25-29-28-24-12-11-23(30-31(24)25)22-8-5-18(3)19(4)15-22/h5-12,15,17H,13-14,16H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBEVYIJCFELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)C(C)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)

![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)




![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)

![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)